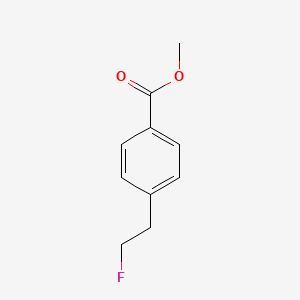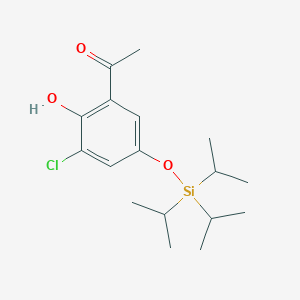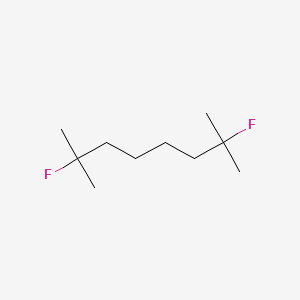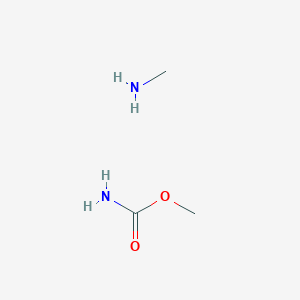
1,1'-(Hexane-2,4-diyl)dibenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(Hexane-2,4-diyl)dibenzene is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a hexane chain with two benzene rings attached at the 2 and 4 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1’-(Hexane-2,4-diyl)dibenzene can be synthesized through several methods. One common approach involves the alkylation of benzene with hexane derivatives under acidic conditions. For example, the Friedel-Crafts alkylation reaction can be employed, where benzene reacts with 2,4-dichlorohexane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 1,1’-(Hexane-2,4-diyl)dibenzene may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of zeolite catalysts can enhance the selectivity and yield of the desired product. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity 1,1’-(Hexane-2,4-diyl)dibenzene.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(Hexane-2,4-diyl)dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield the corresponding hexane derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene rings undergo substitution with halogens, nitro groups, or alkyl groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, elevated temperatures and pressures.
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4), alkyl halides (R-X) with Lewis acid catalysts.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Hexane derivatives.
Substitution: Halogenated, nitrated, or alkylated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-(Hexane-2,4-diyl)dibenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,1’-(Hexane-2,4-diyl)dibenzene depends on its specific application. In biological systems, it may interact with cellular components, enzymes, or receptors, leading to various biological effects. The compound’s aromatic rings can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, influencing its activity and binding affinity to molecular targets.
Vergleich Mit ähnlichen Verbindungen
1,1’-(Hexane-2,4-diyl)dibenzene can be compared to other similar compounds such as:
1,1’-(Ethane-1,2-diyl)dibenzene: Similar structure but with a shorter ethane chain.
1,1’-(Propane-2,3-diyl)dibenzene: Contains a propane chain instead of hexane.
1,1’-(Butane-2,3-diyl)dibenzene: Features a butane chain, offering different physical and chemical properties.
Eigenschaften
CAS-Nummer |
824401-13-0 |
|---|---|
Molekularformel |
C18H22 |
Molekulargewicht |
238.4 g/mol |
IUPAC-Name |
4-phenylhexan-2-ylbenzene |
InChI |
InChI=1S/C18H22/c1-3-16(18-12-8-5-9-13-18)14-15(2)17-10-6-4-7-11-17/h4-13,15-16H,3,14H2,1-2H3 |
InChI-Schlüssel |
LLAAFYZXOLNVLL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC(C)C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Pyridinium, 1,1'-[1,3-phenylenebis(methylene)]bis[4-(1-pyrrolidinyl)-](/img/structure/B14212428.png)

![Fluoro[tris(trifluoromethyl)]silane](/img/structure/B14212445.png)
![4-Piperidinol, 1-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B14212462.png)

![2-Oxazolamine, N-[(3-chloro-2-fluorophenyl)methyl]-4,5-dihydro-](/img/structure/B14212475.png)







